![molecular formula C9H12N2 B1619140 6-甲基-1,2,3,4-四氢喹喔啉 CAS No. 6639-93-6](/img/structure/B1619140.png)
6-甲基-1,2,3,4-四氢喹喔啉
概述
描述
科学研究应用
Medicinal Chemistry
6-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives exhibit promising biological activities. They have been studied for their potential as:
- Antidepressants : Compounds related to tetrahydroquinoxalines have shown efficacy in animal models of depression. They may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Antitumor Agents : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation .
- Neuroprotective Agents : Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Chiral Compounds : 6-Methyl-1,2,3,4-tetrahydroquinoxaline can be utilized as a chiral building block in asymmetric synthesis. Recent studies have demonstrated its use in the enantioselective hydrogenation of quinoxaline derivatives, yielding products with high enantiomeric excess (ee) and yield .
- Formation of Complex Heterocycles : It can participate in various cyclization reactions to form more complex heterocyclic structures. These reactions often involve electrophilic aromatic substitution or nucleophilic additions that expand the molecular diversity of the resulting compounds .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reduction of 6-methylquinoxaline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in a solvent like ethanol at elevated temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of 6-Methyl-1,2,3,4-tetrahydroquinoxaline may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoxaline can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form fully saturated derivatives using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
作用机制
The mechanism by which 6-Methyl-1,2,3,4-tetrahydroquinoxaline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
相似化合物的比较
Quinoxaline: The parent compound, lacking the methyl group.
6-Methylquinoxaline: The non-hydrogenated form of 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
1,2,3,4-Tetrahydroquinoxaline: The non-methylated form of the compound.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the methyl group and the partially saturated ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
生物活性
6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-MTHQ) is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of 6-MTHQ, based on recent research findings.
Chemical Structure and Properties
6-MTHQ is characterized by its tetrahydroquinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This structural feature contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydroquinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of tetrahydroquinoxaline sulfonamide derivatives that showed moderate to strong inhibitory activities against the HT-29 human colon cancer cell line. Among these, compound I-7 exhibited the most potent activity, inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase without inducing apoptosis .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
I-7 | 8 | Inhibits tubulin polymerization |
I-6 | 10 | Disturbs microtubule network |
I-19 | 12 | Induces cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of 6-MTHQ has been explored in models of neurodegenerative diseases. Analog compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation.
Antimicrobial Activity
6-MTHQ and its derivatives have also been investigated for their antimicrobial properties. They have shown efficacy against various pathogens, including bacteria and fungi. A notable study reported that tetrahydroquinoline derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of 6-MTHQ is heavily influenced by its structural modifications. Substituents on the tetrahydroquinoxaline ring can enhance or diminish its activity:
- Electron-donating groups (e.g., methoxy) at specific positions increase potency.
- Larger substituents tend to reduce activity due to steric hindrance.
Case Studies
- Anticancer Study : A detailed investigation into compound I-7 revealed its ability to disrupt microtubule dynamics and arrest the cell cycle without triggering apoptosis. This finding suggests that I-7 may serve as a lead compound for developing new anticancer agents targeting the colchicine binding site on tubulin .
- Neuroprotection : In vitro studies demonstrated that certain tetrahydroquinoxaline derivatives could protect neuronal cells from glutamate-induced excitotoxicity, indicating their potential in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Research has shown that specific analogs of 6-MTHQ can inhibit biofilm formation in Pseudomonas aeruginosa, highlighting their potential role as quorum sensing inhibitors .
属性
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSFBDCUNKGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287106 | |
Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-93-6 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6639-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。